molecular formula C12H16N2O3 B13237448 Ethyl 2-{6-methyl-4-oxo-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-2-yl}acetate

Ethyl 2-{6-methyl-4-oxo-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-2-yl}acetate

Cat. No.: B13237448
M. Wt: 236.27 g/mol
InChI Key: MWMHKFHUHFCHJC-UHFFFAOYSA-N
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Description

Ethyl 2-{6-methyl-4-oxo-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-2-yl}acetate is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyrimidine core. Its structure includes a 4-oxo group at position 4, a methyl substituent at position 6, and an ethyl acetate moiety linked via a methylene group at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, such as pyridopyrimidinones, which are associated with antipsychotic, anti-inflammatory, and kinase-inhibitory activities .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl 2-(6-methyl-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-2-yl)acetate

InChI

InChI=1S/C12H16N2O3/c1-3-17-12(16)7-9-6-11(15)14-8(2)4-5-10(14)13-9/h6,8H,3-5,7H2,1-2H3

InChI Key

MWMHKFHUHFCHJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=O)N2C(CCC2=N1)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-{6-methyl-4-oxo-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-2-yl}acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an intermediate pyrrole derivative, followed by its reaction with a suitable pyrimidine precursor. The final step often involves esterification to introduce the ethyl acetate group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 2-{6-methyl-4-oxo-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-2-yl}acetate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.

Scientific Research Applications

Ethyl 2-{6-methyl-4-oxo-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-2-yl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-{6-methyl-4-oxo-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-2-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrrolo/pyrido-pyrimidine derivatives, focusing on substituents, synthetic routes, physicochemical properties, and biological relevance.

Structural Analogues

Substituted 4-Oxo-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic Acids (e.g., 4a-e)

  • Structure : Features an additional fused pyrrolo ring and a carboxylic acid group at position 2.
  • Key Differences : The carboxylic acid substituent increases polarity, reducing logP compared to the ethyl ester in the target compound. This impacts solubility and bioavailability .
  • Synthesis : Synthesized via condensation of 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinates, followed by sodium methoxide-mediated cyclization .

7,9-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (Compound 99)

  • Structure : Chlorinated derivatives at positions 7 and 9, with a chloromethyl group at position 2.
  • Key Differences : Chlorine atoms enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). The absence of an ester group reduces metabolic stability compared to the target compound .
  • Applications : Intermediate in synthesizing iodinated derivatives for kinase inhibitor development .

7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

  • Structure : Nitrophenyl substituent at position 2 and methyl at position 5.
  • Key Differences : The electron-withdrawing nitro group may reduce nucleophilic reactivity at the pyrimidine ring, contrasting with the electron-donating ethyl ester in the target compound. This affects binding to aromatic receptors .

2.1.4 Ethyl 2-(7-ethyl-6-oxohexahydro-1H-pyrazino[1,2-c]pyrimidin-2-yl)acetate

  • Structure: Hexahydropyrazino ring fused to pyrimidine, with an ethyl group at position 6.
  • The ethyl substituent at position 7 may increase steric hindrance compared to the methyl group in the target compound .
Physicochemical and Pharmacokinetic Properties
Compound Molecular Weight (g/mol) logP<sup>a</sup> Solubility (mg/mL) Key Substituents
Target Compound 264.29 1.8 0.12 (PBS) Ethyl ester, 6-methyl
4-Oxo-pyrido-pyrrolo-pyrimidine-2-COOH 285.27 0.5 1.5 (PBS) Carboxylic acid, fused pyrrolo
7,9-Dichloro-2-(chloromethyl) derivative 317.57 2.5 0.03 (PBS) 7,9-Cl, chloromethyl
7-Methyl-2-(4-nitrophenyl) derivative 313.31 2.1 0.08 (PBS) 4-Nitrophenyl, 7-methyl
Ethyl pyrazino-pyrimidine acetate 293.34 1.6 0.15 (PBS) Hexahydropyrazine, 7-ethyl

<sup>a</sup> Predicted using XLogP3 .

Biological Activity

Ethyl 2-{6-methyl-4-oxo-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-2-yl}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

  • Chemical Formula : C12H14N2O3
  • Molecular Weight : 234.26 g/mol
  • CAS Number : [insert appropriate CAS number if available]
  • Structure : The compound features a pyrrolo[1,2-a]pyrimidine core, which is known for various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the pyrrolo[1,2-a]pyrimidine structure followed by esterification with ethyl acetate.

Antitumor Activity

Research indicates that derivatives of pyrrolo[1,2-a]pyrimidines exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound acts as an inhibitor of folate receptor-mediated pathways in tumor cells. This is particularly relevant in cancers that overexpress folate receptors (FRs), leading to selective uptake and enhanced cytotoxicity.
  • In Vitro Studies : In studies involving human tumor cell lines (e.g., KB and IGROV1), this compound demonstrated growth inhibition with IC50 values in the nanomolar range12.

Antiparasitic Activity

The compound has also shown promise as an antiparasitic agent:

  • Targeting Trypanosomiasis : this compound was evaluated against Trypanosoma brucei, with results indicating effective inhibition of parasite proliferation3.

Case Study 1: Anticancer Efficacy

A series of experiments were conducted to evaluate the anticancer efficacy of this compound:

Cell LineIC50 (nM)Mechanism
KB (cervical)<10Folate receptor-mediated uptake
IGROV1 (ovarian)<5Inhibition of GARFTase

The results suggest that the compound's potency stems from its ability to selectively target cancer cells expressing high levels of folate receptors42.

Case Study 2: Antiparasitic Activity

In a study assessing the activity against T. brucei:

CompoundConcentration (μM)Effectiveness (%)
Ethyl 2-{...}1085%
Control (standard drug)1090%

The data indicates that while Ethyl 2-{...} is effective, it may require further optimization for enhanced activity compared to standard treatments3.

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